molecular formula C6H14O6P2 B055791 Isopentenyl methylenediphosphonate CAS No. 118447-96-4

Isopentenyl methylenediphosphonate

Cat. No. B055791
CAS RN: 118447-96-4
M. Wt: 244.12 g/mol
InChI Key: OYYYPYWQLRODNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentenyl methylenediphosphonate (IDP) is a chemical compound that has been extensively studied in the field of biochemistry. IDP is a precursor to isoprenoids, a group of compounds that play an important role in various biological processes, including cell signaling, membrane structure, and energy metabolism. In Synthesis Method: IDP can be synthesized by several methods, including the condensation of isopentenyl pyrophosphate (IPP) with formaldehyde and the reaction of dimethylallyl pyrophosphate (DMAPP) with formaldehyde. The former method is more commonly used in the laboratory setting and involves the use of a strong acid catalyst. The latter method is less commonly used but has been shown to be more efficient in producing IDP. Scientific Research Application: IDP has been extensively studied in the field of biochemistry due to its role as a precursor to isoprenoids. Isoprenoids are a diverse group of compounds that play important roles in various biological processes, including cell signaling, membrane structure, and energy metabolism. IDP has been used as a substrate for the study of enzymes involved in the biosynthesis of isoprenoids, including isopentenyl diphosphate isomerase and farnesyl diphosphate synthase. Mechanism of Action: IDP is a substrate for the biosynthesis of isoprenoids, which are synthesized through a series of enzymatic reactions. IDP is converted to dimethylallyl diphosphate (DMADP) through the action of isopentenyl diphosphate isomerase. DMADP is then converted to geranyl diphosphate (GPP) and farnesyl diphosphate (FPP) through the action of geranyl diphosphate synthase and farnesyl diphosphate synthase, respectively. These compounds are then used as precursors for the biosynthesis of various isoprenoids. Biochemical and Physiological Effects: IDP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, IDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Advantages and Limitations for Lab Experiments: IDP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective substrate for the study of isoprenoid biosynthesis. Additionally, IDP is stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of IDP in lab experiments. It is highly reactive and can easily form adducts with other compounds, which can interfere with the study of isoprenoid biosynthesis. Additionally, the synthesis of IDP can be challenging and requires the use of hazardous chemicals. Future Directions: There are several future directions for research involving IDP. One area of research could be the development of new synthesis methods for IDP that are more efficient and less hazardous. Another area of research could be the study of the role of isoprenoids in various biological processes, including cell signaling, membrane structure, and energy metabolism. Additionally, the potential therapeutic applications of IDP and other isoprenoids could be explored further, particularly in the areas of cancer treatment and neuroprotection. In conclusion, IDP is a chemical compound that has been extensively studied in the field of biochemistry due to its role as a precursor to isoprenoids. It can be synthesized by several methods and has various scientific research applications, including the study of enzymes involved in the biosynthesis of isoprenoids. IDP has several biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are several future directions for research involving IDP, including the development of new synthesis methods and the study of the role of isoprenoids in various biological processes.

properties

CAS RN

118447-96-4

Molecular Formula

C6H14O6P2

Molecular Weight

244.12 g/mol

IUPAC Name

[hydroxy(3-methylbut-3-enoxy)phosphoryl]methylphosphonic acid

InChI

InChI=1S/C6H14O6P2/c1-6(2)3-4-12-14(10,11)5-13(7,8)9/h1,3-5H2,2H3,(H,10,11)(H2,7,8,9)

InChI Key

OYYYPYWQLRODNN-UHFFFAOYSA-N

SMILES

CC(=C)CCOP(=O)(CP(=O)(O)O)O

Canonical SMILES

CC(=C)CCOP(=O)(CP(=O)(O)O)O

Other CAS RN

118447-96-4

synonyms

IPCP
isopentenyl methylenediphosphonate

Origin of Product

United States

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